JAMM protein inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

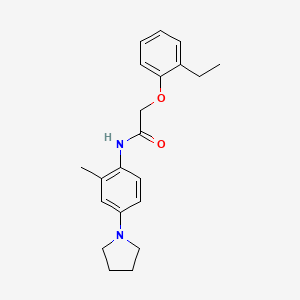

2-(2-ethylphenoxy)-N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-3-17-8-4-5-9-20(17)25-15-21(24)22-19-11-10-18(14-16(19)2)23-12-6-7-13-23/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVQJXWDZCDJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)N3CCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Ubiquitin Variant Inhibitors Targeting the JAMM Family Deubiquitinase STAMBP

This technical guide provides an in-depth overview of the mechanism of action for a novel class of protein-based inhibitors targeting STAMBP, a metalloprotease belonging to the JAB1/MPN/MOV34 (JAMM) family of deubiquitinating enzymes (DUBs). These inhibitors, referred to as ubiquitin variants (UbVs), demonstrate high potency and selectivity, offering valuable tools for studying the cellular functions of JAMM family DUBs.

Core Mechanism of Action

The JAMM (JAB1/MPN/Mov34) domain is a catalytic metalloprotease domain responsible for deubiquitination. Unlike the other six families of human DUBs, which are cysteine proteases, the JAMM family utilizes a zinc ion for catalysis. STAMBP, a member of this family, plays a crucial role in endosomal-lysosomal sorting of cell-surface receptors by deubiquitinating and rescuing ubiquitinated cargo proteins from degradation.

The primary mechanism of action of the described ubiquitin variant (UbV) inhibitors, specifically UbVSP.1 and UbVSP.3, is the potent and direct inhibition of the isopeptidase activity of STAMBP. These engineered protein inhibitors bind with high affinity to STAMBP, thereby blocking its ability to cleave polyubiquitin (B1169507) chains from substrate proteins. The crystal structure of a related complex (STAMBPL1-UbVSP.1) has revealed the specific molecular interactions responsible for this tight binding.

Signaling Pathways and Cellular Processes

The inhibition of STAMBP by UbVs directly impacts cellular pathways regulated by ubiquitination. By preventing the deubiquitination of cargo proteins, these inhibitors can modulate endosomal sorting and trafficking. The functional consequences of STAMBP inhibition include the altered fate of cell-surface receptors, potentially leading to their degradation in the lysosome.

Quantitative Data

The inhibitory potency of the UbV inhibitors against the isopeptidase activity of the STAMBP JAMM domain was determined using a FRET-based diubiquitin cleavage assay. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Inhibitor | Target | IC50 (nM) | Hill Slope |

| UbVSP.1 | STAMBPJAMM | 8.4 | -0.8 |

| UbVSP.3 | STAMBPJAMM | 9.8 | -0.8 |

Further experiments demonstrated the inhibitory effect of UbVs on the deubiquitination of K63-linked polyubiquitin chains by both the isolated STAMBPJAMM domain and the full-length STAMBP protein.

| Enzyme | Inhibitor (1 µM) | Remaining Activity (%) |

| STAMBPJAMM | UbVSP.1 | ~0% (Complete Inhibition) |

| STAMBPJAMM | UbVSP.3 | 10% |

| Full-length STAMBP | UbVSP.1 | 7% |

| Full-length STAMBP | UbVSP.3 | 13% |

| STAMBPL1 | UbVSP.1 | 44% |

| STAMBPL1 | UbVSP.3 | No observable inhibition |

Experimental Protocols

This assay assesses the ability of STAMBP to cleave polyubiquitin chains in the presence and absence of inhibitors.

-

Enzyme and Inhibitor Pre-incubation: Purified STAMBPJAMM or full-length STAMBP proteins were incubated with the indicated UbV inhibitor or wild-type ubiquitin (negative control).

-

Substrate Addition: A biotinylated K63-linked polyubiquitin (Ub2-Ub7) substrate was added to the enzyme-inhibitor mixture.

-

Reaction Conditions: The reaction was incubated at 37°C for a time course of 30 minutes.

-

Analysis: Samples were resolved by SDS-PAGE and transferred to a membrane for Western blotting. The biotinylated ubiquitin was detected using ExtrAvidin-HRP. Inhibition of isopeptidase activity is observed by the retention of the higher molecular weight polyubiquitin chains (Ub2-Ub7) and a reduced appearance of the mono-ubiquitin (Ub1) product.

This fluorescence-based assay was used to determine the IC50 values of the UbV inhibitors.

-

Reaction Components:

-

Enzyme: 2 nM STAMBPJAMM domain.

-

Inhibitor: Varying concentrations of UbV (from 0.1 nM to 1 µM).

-

Substrate: 100 nM K63-linked di-ubiquitin labeled with a TAMRA/QXL FRET pair.

-

Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% v/v Tween 20, 0.01 mg/mL BSA, 5 mM DTT.

-

-

Procedure:

-

The enzyme and UbV inhibitors were pre-incubated for 10 minutes at ambient temperature (22°C).

-

The di-ubiquitin substrate was added to initiate the reaction in a total volume of 50 µL.

-

Fluorescence was measured over 60 minutes using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

The rate of the reaction was determined from the initial linear phase of the fluorescence curve.

-

IC50 values were calculated by fitting the dose-response curves using non-linear regression.

-

An In-Depth Technical Guide to JAMM Protein Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JAMM protein inhibitor 2, also identified as compound 180. The document details its biochemical activity, potential therapeutic applications, and the methodologies for its evaluation. JAMM (JAB1/MPN/Mov34 metalloenzyme) domain-containing proteins are a family of deubiquitinating enzymes (DUBs) that play a critical role in various cellular processes, including protein degradation and signal transduction. Their dysregulation has been implicated in numerous diseases, making them attractive targets for therapeutic intervention. This guide serves as a resource for researchers in the fields of cancer biology, cell biology, and drug discovery, providing the necessary technical information to facilitate further investigation into this potent inhibitor.

Introduction to JAMM Proteins

The JAB1/MPN/Mov34 metalloenzyme (JAMM) family represents a unique class of deubiquitinating enzymes (DUBs) characterized by their catalytic mechanism, which is dependent on a zinc metalloprotease domain.[1][2] Unlike the more numerous cysteine protease DUBs, JAMMs utilize a catalytic zinc ion to hydrolyze the isopeptide bond between ubiquitin and its substrate proteins.[3][4] In humans, there are 12 identified JAMM domain proteins, of which seven exhibit catalytic activity.[4]

These enzymes are integral components of large protein complexes that regulate a wide array of cellular functions.[4] For instance, Rpn11 is a subunit of the 26S proteasome's regulatory particle and is essential for the degradation of ubiquitinated proteins.[3][5] Another prominent member, CSN5 (or JAB1), is a component of the COP9 signalosome, which regulates the activity of cullin-RING E3 ubiquitin ligases.[6] Given their central role in cellular homeostasis, the targeted inhibition of JAMM DUBs presents a promising therapeutic strategy for various diseases, including cancer.[1][2]

Overview of this compound (Compound 180)

This compound is a small molecule identified as a potent inhibitor of JAMM proteases.[7] Its chemical name is 2-(2-ethylphenoxy)-N-[2-methyl-4-(1-pyrrolidinyl)phenyl]acetamide.

Chemical Structure:

-

Molecular Formula: C21H26N2O2[7]

-

CAS Number: 848249-35-4[7]

-

Appearance: Solid powder[7]

-

Solubility: Soluble in DMSO[7]

Quantitative Inhibitory Activity

This compound has been characterized by its inhibitory activity against several proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that this data is primarily sourced from commercial suppliers, as a primary research publication detailing the initial characterization of this specific compound as a JAMM inhibitor could not be identified through extensive literature searches.

| Target Protein | IC50 Value (μM) | Protein Class |

| Thrombin | 10 | Serine Protease |

| Rpn11 | 46 | JAMM Deubiquitinase |

| MMP2 | 89 | Matrix Metalloproteinase |

| Data sourced from commercial product information.[7] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been extensively detailed in peer-reviewed literature. However, based on its inhibitory effect on Rpn11, it is presumed to interfere with the deubiquitination step preceding protein degradation by the proteasome. Rpn11 is a critical deubiquitinase integrated into the lid of the 19S regulatory particle of the 26S proteasome. It removes the polyubiquitin (B1169507) chain from substrate proteins, allowing them to be unfolded and translocated into the proteasome's catalytic core for degradation.[3][5] Inhibition of Rpn11 leads to the accumulation of ubiquitinated proteins and can induce cell cycle arrest and apoptosis, which is a key rationale for its investigation in anticancer research.[5][7]

The following diagram illustrates the general mechanism of JAMM/Rpn11 function within the ubiquitin-proteasome system and the putative point of intervention for an inhibitor.

Figure 1: Putative mechanism of this compound.

Experimental Protocols

The following are detailed, representative protocols for in vitro enzyme inhibition assays that can be utilized to evaluate the activity of this compound against its known targets.

Rpn11 Inhibition Assay (Fluorescence Polarization-Based)

This protocol is adapted from established methods for measuring Rpn11 deubiquitinase activity.[8]

A. Reagents and Materials:

-

Recombinant human Rpn11/Rpn8 heterodimer

-

Ubiquitin-rhodamine110-glycine substrate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA

-

This compound stock solution (in DMSO)

-

384-well, black, low-volume plates

-

Fluorescence plate reader

B. Experimental Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (for control wells).

-

Add 10 µL of recombinant Rpn11/Rpn8 (final concentration, e.g., 10 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the ubiquitin-rhodamine110-glycine substrate (final concentration, e.g., 50 nM).

-

Immediately measure the fluorescence polarization in a kinetic mode at 30°C for 60 minutes, with readings every 2 minutes.

-

The rate of the reaction is determined from the linear phase of the fluorescence increase.

-

Calculate the percent inhibition relative to the DMSO control and plot against the inhibitor concentration to determine the IC50 value using a suitable non-linear regression model.

MMP2 Inhibition Assay (Fluorogenic Substrate-Based)

This protocol is based on standard fluorometric assays for MMP activity.

A. Reagents and Materials:

-

Recombinant human MMP2 (active form)

-

Fluorogenic MMP2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 5 µM ZnCl2, 0.01% Brij-35

-

This compound stock solution (in DMSO)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader

B. Experimental Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 50 µL of the diluted inhibitor or Assay Buffer (for control) to the wells of a 96-well plate.

-

Add 25 µL of active MMP2 (final concentration, e.g., 1-5 nM) to each well.

-

Incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic MMP2 substrate (final concentration, e.g., 10 µM).

-

Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (e.g., Ex/Em = 328/393 nm).

-

Determine the reaction velocity (slope of the linear portion of the curve).

-

Calculate the percent inhibition and determine the IC50 value as described for the Rpn11 assay.

Thrombin Inhibition Assay (Chromogenic Substrate-Based)

This protocol follows a standard method for assessing thrombin activity.

A. Reagents and Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.1% PEG 8000

-

This compound stock solution (in DMSO)

-

96-well, clear, flat-bottom plates

-

Absorbance microplate reader

B. Experimental Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

To each well of a 96-well plate, add 20 µL of the diluted inhibitor or Assay Buffer.

-

Add 20 µL of thrombin (final concentration, e.g., 2 NIH units/mL) to each well.

-

Incubate for 10 minutes at room temperature.

-

Add 160 µL of the chromogenic substrate (final concentration, e.g., 0.2 mM) to start the reaction.

-

Measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes at 37°C.

-

Determine the reaction rate from the linear portion of the absorbance curve.

-

Calculate the percent inhibition and determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for an in vitro enzyme inhibition screening assay and a logical diagram of the broader drug discovery process where such an inhibitor would be evaluated.

Figure 2: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

This compound (compound 180) demonstrates potent inhibitory activity against the JAMM deubiquitinase Rpn11, as well as the proteases thrombin and MMP2.[7] Its activity against Rpn11 suggests potential as an anticancer agent by disrupting the ubiquitin-proteasome system.[7] However, the lack of a dedicated primary research publication necessitates further independent characterization to fully elucidate its selectivity profile across the JAMM family and other proteases. Future studies should focus on confirming its on-target effects in cellular models, investigating its impact on relevant signaling pathways, and evaluating its efficacy and safety in preclinical in vivo models of cancer. The detailed experimental protocols provided herein offer a robust framework for conducting such validation and exploratory studies. The development of more selective and potent inhibitors targeting specific JAMM family members remains an active and promising area of research for novel therapeutic agents.

References

- 1. WO2024097355A1 - Deubiquitinase-targeting chimeras and related methods - Google Patents [patents.google.com]

- 2. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 3. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Enigmatic Profile of JAMM Protein Inhibitor 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The JAB1/MPN/Mov34 (JAMM) family of metalloproteases represents a compelling class of therapeutic targets, particularly in the fields of oncology and inflammatory diseases. These zinc-dependent isopeptidases play a crucial role in regulating the ubiquitin-proteasome system, a key pathway in cellular protein degradation and signaling.[1][2] The development of small molecule inhibitors against specific JAMM domain-containing proteins is an area of active research. This document provides a technical overview of a compound identified as "JAMM protein inhibitor 2" (also referred to as compound 180), summarizing the publicly available data and placing it within the broader context of JAMM protein signaling and inhibitor discovery.

Compound Profile: this compound (Compound 180)

This compound is a commercially available compound with limited published research detailing its discovery and synthesis. The available data on this molecule is summarized below.

Physicochemical Properties

| Property | Value |

| CAS Number | 848249-35-4[3][4] |

| Molecular Formula | C21H26N2O2[5] |

| Molecular Weight | 338.45 g/mol [6] |

| IUPAC Name | 2-(2-ethylphenoxy)-N-[2-methyl-4-(1-pyrrolidinyl)phenyl]acetamide[7] |

| SMILES | CCc1ccccc1OCC(=O)Nc1cc(N2CCCC2)ccc1C[5] |

| Appearance | Solid powder[5] |

| Solubility | Soluble in DMSO[5] |

Biological Activity

The inhibitory activity of this compound has been characterized against a limited panel of proteases, as indicated by commercially available data.

| Target | IC50 |

| Thrombin | 10 µM[5][7] |

| Rpn11 | 46 µM[5][7] |

| MMP2 | 89 µM[5][7] |

The provided data suggests that this compound is a multi-targeted protease inhibitor with micromolar activity against the serine protease thrombin, the JAMM domain-containing protein Rpn11, and the matrix metalloproteinase MMP2. The relatively weak and broad-spectrum activity profile may be indicative of an early-stage discovery compound.

The JAMM Signaling Landscape

JAMM domain proteins are the only known metalloenzymes with deubiquitinating (DUB) activity.[1] They are integral components of large protein complexes that regulate a variety of cellular processes.

Core Signaling Pathway

The canonical function of many JAMM proteins is to cleave ubiquitin or ubiquitin-like modifiers from substrate proteins. This deubiquitination activity can have profound effects on protein stability, localization, and function. A key example is the COP9 Signalosome (CSN) complex, where the CSN5 subunit, a JAMM protein, removes NEDD8 from Cullin-RING ligases, thereby regulating their activity. Another critical JAMM protein is Rpn11, a subunit of the 26S proteasome lid, which deubiquitinates substrates immediately before their degradation.

References

- 1. Heat Shock Protein Inhibitor II | CAS#:1859-42-3 | Chemsrc [chemsrc.com]

- 2. CAS [chemicalbook.com]

- 3. 848249-35-4 CAS Manufactory [m.chemicalbook.com]

- 4. keyorganics.net [keyorganics.net]

- 5. admin.biosschina.com [admin.biosschina.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rpn11 — TargetMol Chemicals [targetmol.com]

In-Depth Technical Guide to JAMM Protein Inhibitors and Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JAB1/MPN/Mov34 (JAMM) domain-containing deubiquitinases (DUBs) as therapeutic targets, with a focus on small molecule inhibitors, including "JAMM protein inhibitor 2" and its broader class of structural analogs. This document details the structure-activity relationships (SAR) of representative JAMM inhibitors, provides detailed experimental protocols for their evaluation, and visualizes the key signaling pathways they modulate.

Core Concepts: The JAMM Family of Deubiquitinases

The JAMM (JAB1/MPN/Mov34) family represents a unique class of zinc-dependent metalloprotease deubiquitinases that play crucial roles in cellular homeostasis by reversing ubiquitination, a key post-translational modification.[1][2][3] Dysregulation of JAMM DUBs, such as Rpn11 (PSMD14) and CSN5, is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][2][3] Unlike the more numerous cysteine protease DUBs, the distinct catalytic mechanism of JAMM proteins offers opportunities for the development of selective inhibitors.[1][3]

Small Molecule Inhibitors of JAMM Proteins

Quantitative Data on Representative JAMM Inhibitors

To illustrate the structure-activity relationships within small molecule inhibitors of JAMM proteins, the following table summarizes inhibitory data for "this compound" and other notable JAMM inhibitors found in the public domain.

| Compound Name/Class | Target(s) | IC50/Ki | Notes |

| This compound | Thrombin | 10 µM | Also shows activity against Rpn11 and MMP2. |

| Rpn11 | 46 µM | ||

| MMP2 | 89 µM | ||

| Capzimin | RPN11 | Moderately selective | Developed from a chelating agent-like small molecule.[1] |

| CSN5i-3 | CSN5 | Highly selective | Orally available inhibitor.[1] |

| BC-1471 | STAMBP | Reported inhibitor | Identified through in silico screening.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and characterization of JAMM protein inhibitors.

Synthesis of Phenoxyacetamide Analogs

While a specific protocol for "this compound" is not published, a general and adaptable two-step synthesis for N-phenyl-2-phenoxyacetamide derivatives is described below, based on established chemical reactions.[4]

Step 1: Synthesis of 2-chloro-N-phenylacetamide intermediate

-

To a solution of a substituted aniline (B41778) (1 equivalent) and potassium carbonate (K2CO3, 3.6 equivalents) in dry dichloromethane (B109758) (CH2Cl2), add chloroacetyl chloride (1.2 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the excess solvent under reduced pressure.

-

Wash the resulting solid with water and recrystallize from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the 2-chloro-N-phenylacetamide intermediate.

Step 2: Synthesis of the final phenoxyacetamide product

-

Combine the 2-chloro-N-phenylacetamide intermediate (1 equivalent) with a substituted phenol (B47542) (1 equivalent) and potassium carbonate (K2CO3, 2 equivalents) in a suitable solvent such as acetonitrile.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate and purify the crude product by column chromatography on silica (B1680970) gel to obtain the final phenoxyacetamide analog.

FRET-Based Deubiquitinase Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of a JAMM deubiquitinase and the inhibitory potential of test compounds.[5][6]

Materials:

-

Purified recombinant JAMM DUB enzyme (e.g., AMSH, Rpn11).

-

FRET-based di-ubiquitin substrate with a donor and acceptor/quencher pair (e.g., K63-linked di-ubiquitin).

-

Assay buffer: 50 mM HEPES pH 7.0, 25 mM KCl, 5 mM MgCl2, 1 mM DTT.

-

Test compounds dissolved in DMSO.

-

384-well, low-volume, black microplates.

-

Plate reader capable of measuring FRET.

Procedure:

-

Prepare a solution of the JAMM DUB enzyme in assay buffer at a final concentration determined by initial enzyme titration experiments (e.g., 125 nM for AMSH).

-

Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations (ensure the final DMSO concentration is ≤ 5%).

-

In a 384-well plate, add the diluted test compounds or DMSO (for control wells).

-

Add the JAMM DUB enzyme solution to all wells except the "no enzyme" control wells.

-

Pre-incubate the plate at 30°C for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding the FRET-based di-ubiquitin substrate to all wells at a final concentration determined by substrate titration (e.g., 500 nM).

-

Immediately place the plate in a pre-warmed (30°C) plate reader.

-

Measure the fluorescence signal (e.g., excitation at 544 nm and emission at 572 nm) at regular intervals for a set period (e.g., 90 minutes).

-

Calculate the rate of reaction from the linear phase of the fluorescence increase.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Poly-Ubiquitin Chain Cleavage Assay (Western Blot)

This protocol details a western blot-based assay to visualize the cleavage of poly-ubiquitin chains by a JAMM DUB and the effect of inhibitors.

Materials:

-

Purified recombinant JAMM DUB enzyme.

-

Poly-ubiquitin chains of a specific linkage type (e.g., K63-linked).

-

Test compounds dissolved in DMSO.

-

Reaction buffer (as in the FRET assay).

-

SDS-PAGE gels, transfer apparatus, and western blotting reagents.

-

Primary antibody against ubiquitin.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Set up reactions in microcentrifuge tubes containing reaction buffer, poly-ubiquitin chains (e.g., 0.5 µM), and either a test compound at various concentrations or DMSO (control).

-

Add the JAMM DUB enzyme to initiate the reactions. Include a "no enzyme" control.

-

Incubate the reactions at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

-

Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.[7]

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again and then add a chemiluminescent substrate.

-

Visualize the bands using an imaging system. A decrease in the intensity of higher molecular weight poly-ubiquitin chains and an increase in mono- or di-ubiquitin bands indicate enzyme activity. Inhibition is observed as a retention of the higher molecular weight species compared to the DMSO control.

Signaling Pathways and Visualizations

JAMM proteins are integral components of several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of JAMM inhibitors and their potential therapeutic effects.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[8][9][10][11][12] Some JAMM family members are known to influence this pathway.

Caption: The p38 MAPK signaling cascade and its modulation by JAMM proteins.

PI3K-AKT-mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[13][14][15][16][17] Its dysregulation is a hallmark of many cancers, and JAMM proteins can impact its activity.

Caption: The PI3K-AKT-mTOR signaling pathway and its regulation by JAMM proteins.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel JAMM protein inhibitors.

Caption: A generalized workflow for the discovery of JAMM protein inhibitors.

References

- 1. Structural and functional characterization of ubiquitin variant inhibitors for the JAMM-family deubiquitinases STAMBP and STAMBPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. High-throughput compatible FRET based assay to identify small molecule inhibitors of AMSH deubiquitinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Diubiquitin‐Based FRET Probes To Quantify Ubiquitin Linkage Specificity of Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. p38 MAPK signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microtesty.ru [microtesty.ru]

- 14. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

JAMM protein inhibitor 2 CAS number 848249-35-4

An In-depth Technical Guide on JAMM Protein Inhibitor 2 (CAS 848249-35-4)

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search for the primary scientific literature detailing the synthesis, experimental protocols, and biological characterization of this compound (CAS 848249-35-4) did not yield an original research publication. The information presented herein is aggregated from publicly available data, primarily from chemical suppliers. Consequently, detailed experimental protocols and specific effects on signaling pathways for this particular compound have not been published. The provided diagrams and protocols are illustrative and based on general knowledge of the field.

Introduction

This compound, also known as compound 180, is a small molecule identified as an inhibitor of proteins containing the JAMM (JAB1/MPN/MOV34) domain. This domain is characteristic of a specific family of deubiquitinating enzymes (DUBs) that are metalloproteases, relying on a zinc ion for their catalytic activity. A prominent member of this family is Rpn11 (also known as POH1 or PSMD14), an essential subunit of the 19S regulatory particle of the 26S proteasome. Rpn11 is responsible for cleaving ubiquitin chains from substrate proteins immediately before their degradation by the proteasome. Given the central role of the ubiquitin-proteasome system in protein homeostasis, cell cycle progression, and signaling, its components are significant targets for therapeutic intervention, especially in oncology. This document provides a technical summary of the available information for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 848249-35-4 |

| Synonyms | compound 180 |

| IUPAC Name | 2-(2-ethylphenoxy)-N-[2-methyl-4-(1-pyrrolidinyl)phenyl]acetamide |

| Molecular Formula | C₂₁H₂₆N₂O₂ |

| Molecular Weight | 338.44 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Biological Activity: Quantitative Data

This compound has been reported to inhibit the JAMM domain-containing metalloprotease Rpn11. It also shows activity against other proteases, such as thrombin and MMP2. The available quantitative data is limited to half-maximal inhibitory concentrations (IC₅₀).

| Target Protein | IC₅₀ (µM) | Protein Family |

| Thrombin | 10 | Serine Protease |

| Rpn11 | 46 | JAMM Metalloprotease (DUB) |

| MMP2 | 89 | Matrix Metalloproteinase |

| [Data sourced from multiple chemical vendor datasheets which consistently report these values.][1] |

Hypothetical Experimental Protocols

The specific experimental protocols used to generate the IC₅₀ values for this compound are not available in the public domain. Below is a representative, hypothetical protocol for a generic in vitro enzyme inhibition assay that could be used to determine such values for an Rpn11 inhibitor.

In Vitro Rpn11 Inhibition Assay (Fluorometric)

Objective: To determine the IC₅₀ value of this compound against recombinant Rpn11.

Materials:

-

Recombinant human Rpn11 enzyme

-

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA

-

This compound (CAS 848249-35-4)

-

DMSO (for compound dilution)

-

Black, flat-bottom 384-well assay plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO, and then dilute these into Assay Buffer to achieve the final desired assay concentrations with a constant final DMSO concentration (e.g., 1%).

-

Enzyme Preparation: Dilute the recombinant Rpn11 enzyme to a working concentration in cold Assay Buffer.

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the diluted Rpn11 enzyme solution to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Add 5 µL of the ubiquitin-AMC substrate to each well to start the enzymatic reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30-60 minutes.

-

Data Analysis:

-

Determine the initial rate of reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

-

Visualizations: Workflow and Signaling Pathway

The following diagrams are provided to meet the visualization requirements. As no specific experimental workflows or signaling pathway analyses have been published for this compound, these are illustrative representations.

References

Navigating the Landscape of JAMM Protein Inhibitors: A Technical Guide

Introduction

The JAB1/MPN/Mov34 (JAMM) family of deubiquitinases (DUBs) represents a unique class of zinc-dependent metalloproteases that play critical roles in cellular homeostasis by reversing ubiquitination, a key post-translational modification. Their involvement in a multitude of cellular processes, including protein degradation, DNA repair, and signal transduction, has positioned them as attractive therapeutic targets for a range of diseases, particularly cancer. This technical guide provides a comprehensive overview of JAMM protein inhibitors, with a particular focus on the available data for known inhibitors and the methodologies used for their characterization. While initial interest was directed towards "JAMM protein inhibitor 2 (compound 180)," publicly available information on this specific molecule is limited. Therefore, this guide will broaden its scope to encompass the wider class of JAMM inhibitors to provide a more substantive and valuable resource for researchers, scientists, and drug development professionals.

The JAMM Family of Deubiquitinases

The human genome encodes several JAMM domain-containing proteins, with a subset possessing catalytic activity. These enzymes are integral components of large protein complexes that regulate diverse signaling pathways. Key catalytically active JAMM proteins include:

-

Rpn11 (PSMD14): A subunit of the 19S regulatory particle of the proteasome, Rpn11 is essential for the degradation of ubiquitinated proteins.

-

CSN5 (COPS5): The catalytic subunit of the COP9 signalosome (CSN), CSN5 is primarily involved in the deneddylation of Cullin-RING ligases (CRLs), thereby regulating their activity.

-

BRCC36 (BRCC3): A component of the BRCA1-A complex, BRCC36 is involved in the DNA damage response.

-

AMSH (STAMBP): Associated with the SH3 domain of STAM, AMSH plays a role in endosomal sorting and trafficking.

Quantitative Data on JAMM Inhibitors

The development of potent and selective JAMM inhibitors is an active area of research. The following table summarizes the inhibitory activities of some reported JAMM inhibitors.

| Compound Name | Target(s) | IC50 | Assay Type | Reference |

| Compound 180 | Thrombin | 10 µM | Enzymatic Assay | [1] |

| Rpn11 | 46 µM | Enzymatic Assay | [1] | |

| MMP2 | 89 µM | Enzymatic Assay | [1] |

Note on Compound 180: Publicly available data on "this compound (compound 180)" is scarce. The reported IC50 values indicate weak and non-selective inhibitory activity against the JAMM protein Rpn11. Further characterization and more potent analogues would be necessary to establish its utility as a specific JAMM inhibitor.

Experimental Protocols

The characterization of JAMM inhibitors involves a variety of biochemical and cell-based assays. Below are representative protocols for key experiments.

In Vitro Deubiquitinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified JAMM protein.

Materials:

-

Purified recombinant JAMM protein (e.g., Rpn11, CSN5)

-

Ubiquitin substrate (e.g., di-ubiquitin, poly-ubiquitin chains, or a fluorogenic ubiquitin-AMC substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 5% glycerol)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Plate reader (fluorescence or luminescence based)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the JAMM enzyme to each well.

-

Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the ubiquitin substrate to each well.

-

Monitor the cleavage of the substrate over time using a plate reader. For fluorogenic substrates, measure the increase in fluorescence. For unlabeled ubiquitin chains, the reaction can be stopped at different time points and analyzed by SDS-PAGE and Coomassie staining or Western blotting.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Target Engagement Assay

This assay determines whether the inhibitor can engage its target protein within a cellular context.

Materials:

-

Cell line expressing the target JAMM protein

-

Test compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies specific to the JAMM protein and a downstream substrate

-

Western blotting reagents and equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with increasing concentrations of the test compound or DMSO for a specified duration.

-

Lyse the cells and quantify the total protein concentration.

-

Perform Western blot analysis on the cell lysates.

-

Probe the membrane with antibodies against the target JAMM protein to assess its levels and with antibodies against a known substrate to evaluate the accumulation of the ubiquitinated form, which is expected upon inhibition of the DUB.

-

Analyze the band intensities to determine the dose-dependent effect of the inhibitor on the ubiquitination status of the substrate.

Signaling Pathways and Experimental Workflows

JAMM inhibitors can modulate various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate a simplified ubiquitination-deubiquitination cycle and a general workflow for JAMM inhibitor screening.

References

The Core Biological Functions of JAMM Domain Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAB1/MPN/Mov34 metalloenzymes (JAMM) are a unique family of deubiquitinating enzymes (DUBs) that play critical roles in a multitude of cellular processes. Unlike the majority of DUBs, which are cysteine proteases, JAMM domain proteins are zinc-dependent metalloproteases.[1][2][3][4] This distinct catalytic mechanism, coupled with their involvement in high-stakes cellular pathways such as DNA repair, protein degradation, and signal transduction, positions them as compelling targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2][4][5] This technical guide provides an in-depth exploration of the core biological functions of JAMM domain proteins, detailing their catalytic activity, involvement in key signaling pathways, and the experimental methodologies used to investigate their functions.

I. Molecular Architecture and Catalytic Mechanism

The defining feature of the JAMM family is the Mpr1/Pad1 N-terminal (MPN) domain.[6] These proteins are further categorized into two subfamilies based on the presence or absence of a conserved catalytic motif within this domain:

-

MPN+ proteins: These are catalytically active deubiquitinases that possess the canonical JAMM motif (ExnHS/THx7SxxD). This motif coordinates a zinc ion that is essential for catalysis.[6] The catalytic mechanism involves the activation of a water molecule by the zinc ion, which then acts as a nucleophile to cleave the isopeptide bond between ubiquitin and its substrate protein or between ubiquitin moieties in a polyubiquitin (B1169507) chain.[2][4]

-

MPN- proteins: These proteins lack the complete JAMM motif and are therefore catalytically inactive. They are thought to function as scaffolds, mediating protein-protein interactions within larger multiprotein complexes.[6]

There are 12 identified JAMM domain proteins in the human genome, with seven being catalytically active (AMSH, AMSH-LP, BRCC36, eIF3h, Rpn11, MYSM1, and CSN5).[2][6] Many of these proteins exert their function as part of large, multi-subunit complexes, such as the 26S proteasome (Rpn11), the COP9 signalosome (CSN5), and the BRCA1-A complex (BRCC36).[6]

II. Quantitative Analysis of JAMM Domain Protein Activity

The enzymatic activity of JAMM domain proteins can be quantified to understand their substrate specificity and catalytic efficiency. Key parameters include the dissociation constant (Kd) and the Michaelis constant (Km).

| JAMM Protein (Orthologue) | Substrate/Ligand | Method | Kd (μM) | Km (μM) | Reference |

| Sst2 (AMSH orthologue) | Ubiquitin | Isothermal Titration Calorimetry | 10.2 ± 0.6 | [7][8][9] | |

| Sst2 (AMSH orthologue) | Lys63-linked diubiquitin | Enzyme kinetics | ~20 | [7][8][9] |

III. Core Biological Functions and Signaling Pathways

JAMM domain proteins are integral to a variety of fundamental cellular signaling pathways. Their deubiquitinating activity modulates the stability, localization, and activity of key regulatory proteins.

A. DNA Damage Response: The Role of BRCC36

The BRCA1-A complex, which contains the JAMM domain protein BRCC36, is a critical component of the DNA double-strand break (DSB) repair pathway.[10] Upon DNA damage, the cell activates a complex signaling cascade known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate repair.[11][12][13] BRCC36, with its specificity for K63-linked polyubiquitin chains, is recruited to sites of DNA damage and is essential for the proper functioning of this repair process.[10]

Caption: BRCC36 in the DNA Damage Response.

B. Protein Degradation: Rpn11 in the 26S Proteasome

Rpn11 (also known as POH1 or PSMD14) is an essential subunit of the 19S regulatory particle of the 26S proteasome, the cellular machinery responsible for the degradation of ubiquitinated proteins.[14][15][16][17] As a substrate is translocated into the proteasome for degradation, Rpn11 cleaves the polyubiquitin chain, allowing the substrate to enter the proteolytic core while recycling the ubiquitin molecules.[14][17] The deubiquitinase activity of Rpn11 is tightly coupled to the ATPase activity of the proteasome, ensuring that only substrates committed to degradation are deubiquitinated.[16][17]

Caption: Rpn11 function in proteasomal degradation.

C. Regulation of Cullin-RING Ligases: CSN5 and the COP9 Signalosome

CSN5 (also known as JAB1) is the catalytic subunit of the COP9 signalosome (CSN), a multiprotein complex that regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[1][5][18][19] CRLs are a major class of E3 ligases that are activated by neddylation, the conjugation of the ubiquitin-like protein NEDD8 to the cullin subunit. The CSN, through the isopeptidase activity of CSN5, removes NEDD8 from cullins (deneddylation), thereby modulating CRL activity.[1][5][20] This regulatory cycle is crucial for the proper degradation of numerous cellular proteins involved in processes like cell cycle progression and signal transduction.[5][19]

Caption: CSN5 in the regulation of Cullin-RING Ligases.

D. Endosomal Sorting and Receptor Trafficking: The Function of AMSH

Associated molecule with the SH3 domain of STAM (AMSH) is a JAMM domain protein that plays a key role in the endosomal sorting of cell-surface receptors, such as the epidermal growth factor receptor (EGFR).[2][6][21] Upon ligand binding, EGFR is internalized and ubiquitinated, which serves as a signal for its sorting to the lysosome for degradation. AMSH, which specifically cleaves K63-linked polyubiquitin chains, counteracts this process by deubiquitinating EGFR, promoting its recycling back to the plasma membrane.[2][21] This regulation of EGFR trafficking is crucial for modulating the duration and intensity of EGFR signaling.[21][22]

Caption: AMSH in EGFR signaling and trafficking.

IV. Experimental Protocols

Investigating the function of JAMM domain proteins requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

A. In Vitro Deubiquitination Assay

This assay is used to assess the catalytic activity of a purified JAMM domain protein against a specific ubiquitinated substrate.[23][24][25]

References

- 1. pnas.org [pnas.org]

- 2. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]

- 4. JAMM Deubiquitinating Enzymes in Disease | Encyclopedia MDPI [encyclopedia.pub]

- 5. CSN5 Isopeptidase Activity Links COP9 Signalosome Activation to Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease [mdpi.com]

- 7. Insights into the Mechanism of Deubiquitination by JAMM Deubiquitinases from Cocrystal Structures of the Enzyme with the Substrate and Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research-collection.ethz.ch [research-collection.ethz.ch]

- 11. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 12. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. blog.crownbio.com [blog.crownbio.com]

- 14. Proteasome in action: substrate degradation by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conformational switching of the 26S proteasome enables substrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JAB1/CSN5 and the COP9 signalosome: A complex situation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Jab1/CSN5, a Component of the COP9 Signalosome, Regulates Transforming Growth Factor β Signaling by Binding to Smad7 and Promoting Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. liverpool.ac.uk [liverpool.ac.uk]

- 25. researchgate.net [researchgate.net]

The Pivotal Role of JAMM Metalloproteases in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAB1/MPN/Mov34 (JAMM) metalloproteases represent a unique class of deubiquitinating enzymes (DUBs) that play critical roles in a myriad of cellular processes. Unlike the more numerous cysteine protease DUBs, JAMM enzymes are metalloproteases that utilize a zinc ion for catalysis.[1] This distinct mechanism and their involvement in key signaling pathways have positioned them as attractive targets for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[2][3] This technical guide provides an in-depth exploration of the core functions of JAMM metalloproteases in cell signaling, complete with quantitative data, detailed experimental protocols, and visual representations of the pathways they govern.

Core Principles of JAMM Metalloprotease Function

The catalytic activity of JAMM metalloproteases resides within the JAMM/MPN+ domain, which contains a conserved zinc-coordinating motif (ExnHS/THx7SxxD).[4][5] This motif orchestrates the binding of a catalytic zinc ion, which, in conjunction with a coordinated water molecule, facilitates the hydrolysis of the isopeptide bond between ubiquitin (or a ubiquitin-like protein such as Nedd8) and its substrate.[1][5]

There are 12 identified JAMM domain-containing proteins in the human genome, of which seven possess catalytic activity: AMSH, AMSH-LP, BRCC36, CSN5, MYSM1, Rpn11, and eIF3h.[2][4] These enzymes often function as catalytic subunits within larger multi-protein complexes, which can regulate their activity and substrate specificity.[2][6]

Quantitative Analysis of JAMM Metalloprotease Activity and Inhibition

The potency and kinetics of JAMM metalloproteases can be quantified through various biochemical assays. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half its maximal velocity, while the catalytic rate constant (kcat) represents the number of substrate molecules converted per enzyme molecule per unit of time. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor.

Below are tables summarizing key quantitative data for several prominent JAMM metalloproteases.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Source |

| CsRpn11 (archaeal) | CsUb-pre | 24.2 | 3.5 | [7] |

| Rpn11 (human) | Ubiquitin chains | >100 | 0.3-0.7 | [8] |

Table 1: Kinetic Parameters of Rpn11 Activity. This table presents the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for Rpn11 from different species, illustrating the enzyme's affinity for its substrate and its catalytic efficiency.

| Enzyme | Inhibitor | IC50 | Source |

| Rpn11 | 8-thioquinoline (8TQ) | ~2.5 µM | [9] |

| Rpn11 | Compound 35 (8TQ derivative) | ~300 nM | |

| Rpn11 | Compound 6 | ~1.3 µM | [7] |

| Rpn11 | Compound 10a | ~2 µM | [7] |

| CSN5 | CSN5i-3 | Varies by cell line (nM to µM range) | [10][11] |

| BRCC36 | SHMT2α (endogenous protein inhibitor) | Ki ~7 nM | [6] |

Table 2: Inhibitor Potency against JAMM Metalloproteases. This table summarizes the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for various inhibitors of Rpn11, CSN5, and BRCC36, providing a comparative measure of their efficacy.

Key Signaling Pathways Regulated by JAMM Metalloproteases

JAMM metalloproteases are integral components of several critical cellular signaling pathways. Their deubiquitinating activity modulates protein stability, localization, and activity, thereby influencing cellular fate.

Regulation of Cullin-RING Ligases by CSN5

The COP9 signalosome (CSN) complex, with its catalytic subunit CSN5, is a master regulator of Cullin-RING ubiquitin ligases (CRLs), the largest family of E3 ligases.[7] CSN5 removes the ubiquitin-like protein Nedd8 from the cullin subunit of CRLs, a process termed deneddylation.[12] This action inactivates the CRL, preventing the ubiquitination and subsequent degradation of its substrates.[13] This regulatory cycle is crucial for processes such as cell cycle progression and DNA damage response.[12]

Endosomal Sorting and Receptor Trafficking by AMSH

Associated Molecule with the SH3 domain of STAM (AMSH) is a JAMM metalloprotease that plays a crucial role in the endosomal sorting of ubiquitinated membrane receptors.[14] AMSH is recruited to endosomes through its interaction with components of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, particularly ESCRT-0.[14][15] By deubiquitinating cargo proteins, AMSH can rescue them from lysosomal degradation, promoting their recycling back to the plasma membrane or other cellular compartments.[14]

DNA Damage Response and the BRCA1-A Complex

BRCC36 is the catalytic subunit of the BRCA1-A complex, a key player in the cellular response to DNA double-strand breaks.[8][9] The BRCA1-A complex is recruited to sites of DNA damage through the recognition of ubiquitin chains by the RAP80 subunit.[9] BRCC36 then removes K63-linked ubiquitin chains from histone H2A and H2AX, a process that is thought to regulate the choice between different DNA repair pathways, such as homologous recombination and non-homologous end joining.[16]

Experimental Protocols for Studying JAMM Metalloproteases

A variety of in vitro and cellular assays are employed to characterize the activity and function of JAMM metalloproteases.

In Vitro Deubiquitination Assay for AMSH

This protocol describes a method to assess the deubiquitinating activity of purified AMSH on ubiquitin chains in vitro.

Materials:

-

10X DUB Assay Buffer: 500 mM Tris-HCl pH 7.2, 50 mM MgCl2, 250 mM KCl, 10 mM DTT.[17]

-

Purified recombinant AMSH protein.

-

Ubiquitin chains (e.g., K63-linked tetra-ubiquitin).

-

SDS-PAGE loading buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus and reagents.

-

Anti-ubiquitin antibody.

Procedure:

-

Prepare the 1X DUB assay buffer by diluting the 10X stock. Add fresh DTT to the 1X buffer just before use.[17]

-

Set up the deubiquitination reactions in microcentrifuge tubes on ice. A typical 20 µL reaction might contain:

-

2 µL 10X DUB Assay Buffer

-

X µL Purified AMSH (to a final concentration of, e.g., 100 nM)

-

Y µL Ubiquitin chains (to a final concentration of, e.g., 250 ng)

-

ddH2O to 20 µL

-

-

Include a negative control reaction with no AMSH.

-

If testing an inhibitor, pre-incubate AMSH with the inhibitor for 30 minutes at 4°C before adding the ubiquitin chains.[17]

-

Incubate the reactions at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).[17]

-

Stop the reactions by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 70°C for 10 minutes.[17]

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to visualize the cleavage of ubiquitin chains.

Cellular Assay for CSN5 Activity

This protocol provides a general framework for assessing the impact of CSN5 inhibition on cullin neddylation in cultured cells.

Materials:

-

Mammalian cell line (e.g., HEK293T, HCT116).

-

Cell culture medium and supplements.

-

CSN5 inhibitor (e.g., CSN5i-3).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE and Western blotting reagents.

-

Antibodies: anti-Cullin (e.g., anti-Cul1), anti-Nedd8, anti-CSN5, and a loading control (e.g., anti-β-actin).

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Treat the cells with varying concentrations of the CSN5 inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 8, 24 hours).[11]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding loading buffer and heating.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against a specific cullin protein. The neddylated form of the cullin will migrate slower than the unneddylated form, appearing as a higher molecular weight band.

-

Probe separate membranes or strip and re-probe the same membrane for Nedd8, CSN5, and a loading control to confirm target engagement and equal loading.

-

Quantify the band intensities to determine the ratio of neddylated to unneddylated cullin.

Conclusion and Future Directions

JAMM metalloproteases are critical regulators of cellular signaling, with their influence extending to protein degradation, DNA repair, and receptor trafficking. Their unique catalytic mechanism and involvement in disease-relevant pathways make them compelling targets for the development of novel therapeutics. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of JAMM metalloprotease function and to exploit their therapeutic potential. Future research will likely focus on the development of more potent and selective inhibitors for specific JAMM family members and a deeper understanding of the intricate regulatory mechanisms that govern their activity within their respective cellular contexts.

References

- 1. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - IC50 values and 95% CIs for the inhibition of p57N2, 09N1 and N5. - figshare - Figshare [figshare.com]

- 6. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of an Inhibitor of the Proteasome Subunit Rpn11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CSN5 inhibition triggers inflammatory signaling and Rho/ROCK-dependent loss of endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 12. Protocols for Cellular assay | Abcam [abcam.com]

- 13. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 14. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

A Deep Dive into JAMM DUB Family Substrate Specificity: A Technical Guide

The JAB1/MPN/Mov34 (JAMM) family of deubiquitinating enzymes (DUBs) represents a unique class of proteases critical for cellular homeostasis.[1][2][3] Unlike the more numerous cysteine protease DUBs, JAMM family members are zinc-dependent metalloproteases.[1][4][5][6][7] In humans, there are 12 identified JAMM domain proteins, of which seven possess catalytic isopeptidase activity: AMSH, AMSH-LP, BRCC36, Rpn11, CSN5, MYSM1, and eIF3h.[1][2] These enzymes play crucial roles in a multitude of cellular processes, including protein degradation, DNA damage control, endocytosis, and immune signaling.[1][2] Their distinct catalytic mechanism and involvement in various diseases make them attractive targets for therapeutic development.[1][2][3]

This technical guide provides an in-depth exploration of the substrate specificity of key JAMM DUB family members, details common experimental protocols for their characterization, and presents signaling pathways and workflows in a clear, visual format.

Core Principles of JAMM DUB Catalysis and Specificity

The catalytic activity of JAMM DUBs resides within their MPN+ domain, which coordinates a Zn2+ ion through a conserved motif of histidine, aspartate, and serine residues.[1] This zinc ion activates a water molecule to attack the isopeptide bond between ubiquitin and its substrate or between ubiquitin moieties in a polyubiquitin (B1169507) chain.[1]

Substrate specificity within the JAMM family is largely determined by two variable insertion segments, Ins-1 and Ins-2, within the catalytic domain.[8][9] These insertions, along with the core MPN+ domain, form the binding surfaces that recognize and orient the ubiquitin chain, thereby dictating which linkage types are cleaved.[8][9][10]

Caption: Catalytic mechanism of JAMM DUBs.

Linkage Specificity of Key JAMM DUBs

The substrate specificity of JAMM DUBs varies significantly, ranging from highly specific for a single linkage type to broadly promiscuous.

AMSH and AMSH-LP: K63-Linkage Specialists

Associated Molecule with the SH3 domain of STAM (AMSH) and its homolog AMSH-Like Protein (AMSH-LP) are renowned for their exquisite specificity towards K63-linked polyubiquitin chains.[8][10][11] This specificity is crucial for their roles in regulating endosomal sorting and trafficking of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR).[11][12][13] By cleaving K63-linked chains from cargo proteins, AMSH can rescue them from degradation in the lysosome, promoting their recycling to the cell surface.[11][12]

The structural basis for this high specificity lies in the interactions between the Ins-1 and Ins-2 loops of the DUB and the di-ubiquitin substrate.[8][10] The Ins-2 loop, in particular, makes critical contacts with the proximal ubiquitin, correctly orienting the K63 isopeptide bond for cleavage.[9] In contrast, AMSH shows little to no activity against K48-linked chains, which typically signal for proteasomal degradation.[11]

BRCC36: A K63-Specific DUB in Multiprotein Complexes

BRCC36 is the catalytic subunit of two distinct macromolecular complexes: the BRCA1-A complex, involved in the DNA damage response, and the BRISC (BRCC36 isopeptidase complex), which functions in immune and inflammatory signaling.[2][14][15] In both contexts, BRCC36 specifically cleaves K63-linked polyubiquitin chains.[14][15][16]

The activity and targeting of BRCC36 are dependent on the other subunits within its respective complexes.[2][17] For example, in the BRCA1-A complex, the RAP80 subunit contains ubiquitin-interacting motifs (UIMs) that specifically recognize K63-linked ubiquitin chains at sites of DNA damage, thereby recruiting the complex to its substrates.[14][17] Interestingly, recent studies have shown that BRCC36 can deubiquitinate other members of the BRCA1-A complex, such as RAP80, in an act of autologous regulation that is required for its function.[17][18]

Rpn11: The Promiscuous Proteasome DUB

Rpn11 (also known as POH1 or PSMD14) is an essential, intrinsic DUB of the 19S regulatory particle of the 26S proteasome.[7][19][20][21] Its primary function is to remove polyubiquitin chains from substrates just before they are translocated into the proteasome's catalytic core for degradation.[19][20][21]

To accommodate the vast array of proteins targeted for degradation, which can be modified with various ubiquitin chain topologies, Rpn11 exhibits broad or promiscuous linkage specificity.[19] Structural studies have revealed that Rpn11 does not have a conserved surface to specifically recognize any particular ubiquitin linkage.[19] Its Ins-2 loop, critical for specificity in AMSH, is disordered in Rpn11 and interacts with another proteasome subunit, preventing it from making specific contacts with the proximal ubiquitin.[9] This lack of specific interaction allows Rpn11 to efficiently cleave different chain types, a crucial feature for its role as the final gatekeeper of proteasomal degradation.[19]

Quantitative Data on JAMM DUB Linkage Specificity

The following table summarizes the known linkage preferences for key JAMM DUBs based on in vitro cleavage assays.

| DUB | Preferred Linkage(s) | Non-preferred/Not Cleaved Linkage(s) | Cellular Role |

| AMSH | K63 | K6, K11, K29, K48, Linear | Endosomal sorting, receptor trafficking |

| AMSH-LP | K63 | K48, Linear | Endosomal sorting |

| BRCC36 | K63 | K6, K11, K29, K48, Linear | DNA damage response, immune signaling |

| Rpn11 | Promiscuous (cleaves multiple linkage types) | N/A | Proteasomal degradation of ubiquitinated proteins |

This table represents a qualitative summary based on multiple studies. Quantitative kinetic parameters (kcat/Km) are often highly dependent on assay conditions and substrate length, and are thus not uniformly available for direct comparison.

Experimental Protocols for Characterizing Substrate Specificity

Determining the substrates and linkage preferences of DUBs is fundamental to understanding their biological function. Several robust methodologies are commonly employed.

In Vitro Deubiquitination (DUB) Assay

This is a direct method to assess the enzymatic activity and linkage specificity of a purified DUB against various ubiquitin chains.

1. Reagents and Materials:

-

Purified recombinant DUB (e.g., AMSH, BRCC36 complex).

-

DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT).

-

Substrates: Di- or poly-ubiquitin chains of defined linkages (K48, K63, etc.).

-

SDS-PAGE loading buffer.

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris).

-

Coomassie stain or antibodies for Western blotting (e.g., anti-ubiquitin).

2. Protocol:

-

Set up reactions in microcentrifuge tubes on ice. A typical 20 µL reaction includes:

-

10 µL of 2x DUB Assay Buffer.

-

X µL of purified DUB (final concentration typically in the nM range).

-

X µL of ubiquitin chain substrate (final concentration typically 0.5-2 µM).

-

Nuclease-free water to 20 µL.

-

-

Include a negative control reaction with no DUB added.

-

Initiate the reaction by adding the substrate last.

-

Incubate at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Stop each reaction by adding 20 µL of 2x SDS-PAGE loading buffer and heating at 70-95°C for 5-10 minutes.[22]

-

Analyze the samples by SDS-PAGE. Visualize the cleavage of polyubiquitin into smaller species or mono-ubiquitin by Coomassie staining or Western blotting.[23]

Mass Spectrometry-Based Identification of DUB Substrates

This unbiased proteomic approach identifies endogenous substrates of a DUB by quantifying changes in protein ubiquitination upon DUB inhibition or knockout.

Caption: Workflow for Mass Spectrometry-based DUB substrate identification.

1. Sample Preparation:

-

Culture cells under two conditions: control (e.g., DMSO) and treated with a specific DUB inhibitor.[24] Alternatively, use wild-type vs. DUB knockout/knockdown cell lines.

-

Lyse cells in a denaturing buffer (e.g., 8 M urea) to inactivate endogenous proteases and DUBs.

-

Reduce and alkylate cysteine residues.

2. Enrichment of Ubiquitinated Peptides:

-

Digest the proteome with a protease like Trypsin. This digestion leaves a di-glycine (K-ε-GG) remnant on the lysine (B10760008) residue where ubiquitin was attached.

-

Enrich the K-ε-GG-containing peptides using specialized antibodies that recognize this motif.

3. Mass Spectrometry and Data Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25][26][27]

-

Use database search algorithms to identify the peptide sequences and the corresponding proteins.

-

Quantify the relative abundance of each K-ε-GG peptide between the control and treated samples.[25] Proteins showing a significant increase in ubiquitination upon DUB inhibition are considered putative substrates.

Signaling Pathways Involving JAMM DUBs

JAMM DUBs are integral components of major signaling pathways. Their activity provides a critical layer of regulation by reversing ubiquitin signals.

Role of AMSH in EGFR Trafficking

The deubiquitinating activity of AMSH is essential for sorting the EGFR between recycling and degradation pathways.

Caption: Simplified signaling pathway of AMSH in EGFR endocytic sorting.

Upon binding its ligand EGF, the EGFR is internalized and ubiquitinated with K63-linked chains by the E3 ligase c-Cbl.[11] This ubiquitination serves as a signal for the ESCRT machinery to sort the receptor into multivesicular bodies (MVBs) for eventual degradation in the lysosome.[11] AMSH, present on the endosomal membrane, can counteract this process by removing the K63-ubiquitin chains from EGFR.[11][12] This deubiquitination event prevents recognition by the ESCRT machinery and favors the recycling of the receptor back to the plasma membrane, thereby attenuating the signaling cascade.[11]

References

- 1. JAMM Deubiquitinating Enzymes in Disease | Encyclopedia MDPI [encyclopedia.pub]

- 2. Structural and Functional Basis of JAMM Deubiquitinating Enzymes in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Computational Studies on the Inhibitor Selectivity of Human JAMM Deubiquitinylases Rpn11 and CSN5 [frontiersin.org]

- 8. Substrate specificity of the ubiquitin and Ubl proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structural basis for specific cleavage of Lys 63-linked polyubiquitin chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AMSH is an endosome-associated ubiquitin isopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. K63‐specific deubiquitination by two JAMM/MPN+ complexes: BRISC‐associated Brcc36 and proteasomal Poh1 | The EMBO Journal [link.springer.com]

- 15. Structural Basis of BRCC36 Function in DNA Repair and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rupress.org [rupress.org]

- 18. Autologous K63 deubiquitylation within the BRCA1-A complex licenses DNA damage recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure of the Rpn11-Rpn8 dimer reveals mechanisms of substrate deubiquitination during proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Conformational switching of the 26S proteasome enables substrate degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proteasome in action: substrate degradation by the 26S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. liverpool.ac.uk [liverpool.ac.uk]

- 23. Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 26. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mass spectrometry techniques for studying the ubiquitin system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Target Identification of JAMM Protein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies used to identify the cellular targets of inhibitors targeting the JAB1/MPN/Mov34 metalloenzyme (JAMM) family of deubiquitinating enzymes (DUBs). Given their critical roles in regulating protein degradation and signaling, JAMM proteins such as Rpn11 and CSN5 have emerged as compelling therapeutic targets for various diseases, including cancer and inflammatory disorders.[1][2][3] Identifying the precise on- and off-target interactions of candidate inhibitors is a critical step in drug development. This document details the experimental protocols, data interpretation, and key visualization workflows for the leading target identification strategies.

Introduction to JAMM Proteins

The human genome encodes approximately 12 JAMM domain-containing proteins, of which seven possess isopeptidase activity.[2] Unlike the other six families of DUBs, which are cysteine proteases, JAMM family members are zinc-dependent metalloproteases.[2][3] They utilize a coordinated Zn2+ ion to activate a water molecule, which then hydrolyzes the isopeptide bond between ubiquitin molecules or between ubiquitin and a substrate protein.[2] Key JAMM proteins often function as catalytic subunits within large multi-protein complexes, including Rpn11 in the 26S proteasome and CSN5 in the COP9 signalosome (CSN), which regulate the activity of Cullin-RING E3 ligases.[1][3] The distinct catalytic mechanism and disease association of JAMMs make them an attractive class of drug targets.[2]

Core Methodologies for Target Identification

Identifying the cellular targets of a small molecule inhibitor is crucial for understanding its mechanism of action, predicting its therapeutic efficacy, and assessing potential toxicity. The primary strategies can be broadly categorized into three types: those based on enzyme activity, molecular affinity, and thermal stability.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that utilizes activity-based probes (ABPs) to label and identify active enzymes within a complex proteome.[4][5] For DUBs, these probes are typically based on a full-length ubiquitin molecule modified at the C-terminus with a reactive electrophile ("warhead") that covalently binds to the active site cysteine or, in the case of metalloproteases, can be designed to interact with the active site.[6][7]